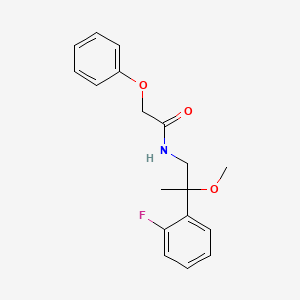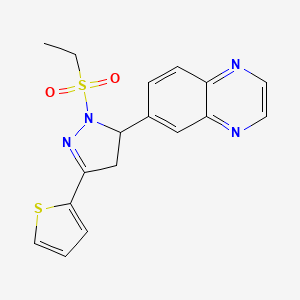![molecular formula C20H17FN4O2S B2938487 N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251594-22-5](/img/structure/B2938487.png)
N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds . These compounds are known for their significant biological activities and are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives, including “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide”, involves a conformational restriction strategy . This strategy has been used to design and synthesize a series of indole-based [1,2,4]triazolo[4,3-a]pyridine derivatives as novel microtubulin polymerization inhibitors .Molecular Structure Analysis
The molecular structure of “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” is likely to be similar to other [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds are known to interact with biological receptors through hydrogen-bonding and dipole interactions .Chemical Reactions Analysis
The chemical reactions involving “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” are likely to be similar to those of other [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds have been shown to exhibit moderate to potent anti-proliferative activities against a panel of cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” are likely to be similar to those of other [1,2,4]triazolo[4,3-a]pyridine derivatives. These compounds are known for their unique structure and properties, and have uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Wissenschaftliche Forschungsanwendungen
Herbicide Development and Plant Ecosystem Health
Compounds similar to N6-(2-fluorobenzyl)-N6-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have been investigated for their potential as herbicides. For instance, derivatives of N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates, indicating their potential for managing unwanted plant growth while assessing plant ecosystem health (Moran, 2003).
Antifungal and Insecticidal Activities
A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety displayed good antifungal activities and insecticidal activity. These compounds showed significant inhibition rates against various fungi and high mortality rates against certain pests, providing a foundation for developing new antifungal and insecticidal agents (Xu et al., 2017).
Antimalarial Drug Discovery
Research into novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment for antimalarial drug discovery has identified compounds with significant in vitro activity against Plasmodium falciparum. This highlights the potential for these compounds to serve as starting points for future antimalarial drug discovery programs, addressing the urgent need for new treatments (Karpina et al., 2020).
Antimicrobial Activity
Several 1,2,4-triazolo[1,5-a]pyridine and pyrimidine sulfonamides and sulfinyl derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds were effective against a range of bacterial and fungal pathogens, suggesting their utility in addressing microbial resistance and infection control (Abdel-Motaal & Raslan, 2014).
Wirkmechanismus
Target of Action
Indole derivatives and triazoles are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Biochemical Pathways
Indole derivatives and triazoles have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives and triazoles , it’s possible that this compound could have diverse effects at the molecular and cellular level.
Zukünftige Richtungen
The future directions for research on “N~6~-(2-fluorobenzyl)-N~6~-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” and similar compounds are likely to involve further exploration of their biological activities and potential applications in drug discovery. This could include the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-5-4-7-17(11-15)25(12-16-6-2-3-8-19(16)21)28(26,27)18-9-10-20-23-22-14-24(20)13-18/h2-11,13-14H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZMTALXSLBQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2F)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-nitrobenzoate](/img/structure/B2938414.png)

![Ethyl 2-{3-oxo-1-[(2,4,5-trichlorophenyl)sulfonyl]-2-piperazinyl}acetate](/img/structure/B2938417.png)

![N-(4-fluorophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2938422.png)
![2-chloro-N-[4-[(2-methoxyphenyl)diazenyl]-3-methylphenyl]acetamide](/img/structure/B2938423.png)


